Edgeworin

Vue d'ensemble

Description

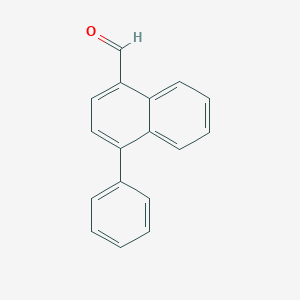

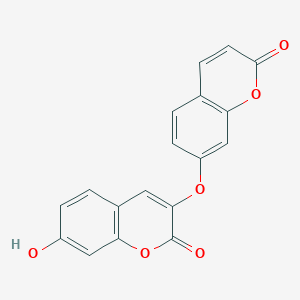

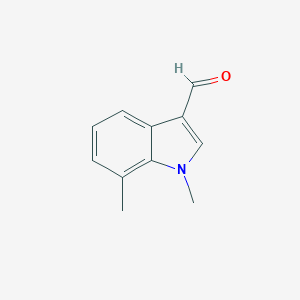

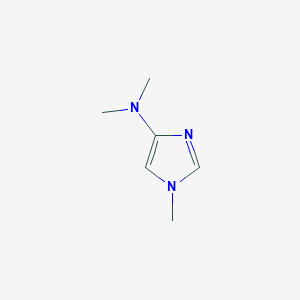

Edgeworin is a coumarin compound that can be isolated from the root and stem of Edgeworthia . It is a part of the Phenylpropanoids and Coumarins structural classification .

Synthesis Analysis

Upon thermal condensation of diethyl (coumarinyl‐7‐oxy)malonate with O‐methyl‐resorcine, the corresponding bis [coumarinyl]ether, 4‐hydroxy‐O‐methyledgeworin is obtained in good yield .Molecular Structure Analysis

The molecular formula of Edgeworin is C18H10O6 and it has a molecular weight of 322.27 .Physical And Chemical Properties Analysis

Edgeworin is a yellow solid with an aromatic odor . It has a melting point of 284-296℃ .Applications De Recherche Scientifique

Coumarins from Edgeworthia chrysantha

Edgeworin, a compound isolated from Edgeworthia chrysantha, has been identified as a coumarin derivative. The study by Baba et al. (1989) focused on isolating and determining the structure of edgeworin and edgeworoside A from the root and stem of Edgeworthia chrysantha (Baba, Tabata, Taniguti, & Kozawa, 1989).

Biscoumarin Derivatives from Edgeworthia gardneri

Li et al. (2004) researched biscoumarin derivatives from Edgeworthia gardneri, highlighting edgeworin's inhibition of DNA polymerase beta lyase activity. This study provides insights into edgeworin's potential applications in genetic and molecular biology research (Li, Gao, Feng, & Hecht, 2004).

Chemical Constituents from Edgeworthia gardneri

Xu, Xia, and Lin (2012) isolated various compounds, including edgeworin, from Edgeworthia gardneri. Their work contributed to understanding the plant's chemical profile and potential research applications in pharmacology and chemistry (Xu, Xia, & Lin, 2012).

Anti-inflammatory and Analgesic Activities

Hu et al. (2008) explored the anti-inflammatory and analgesic activities of Edgeworthia chrysantha, with a focus on edgeworin. This research provides a foundation for potential therapeutic applications and further pharmacological study (Hu et al., 2008).

Mécanisme D'action

Target of Action

Edgeworin primarily targets DNA polymerase beta . DNA polymerase beta plays a crucial role in DNA replication and repair, making it a significant target for various therapeutic interventions.

Mode of Action

Edgeworin acts as an inhibitor of DNA polymerase beta, blocking both its lyase and polymerase activities . This inhibition disrupts the normal function of DNA polymerase beta, affecting DNA replication and repair processes.

Biochemical Pathways

Edgeworin’s action on DNA polymerase beta affects the DNA repair synthesis pathway . It also influences the Nrf2/TGF-β1 pathway, which is involved in oxidative stress response and extracellular matrix accumulation .

Result of Action

Edgeworin’s inhibition of DNA polymerase beta can potentiate the inhibitory action of certain anticancer drugs, such as bleomycin, in cultured cells . Additionally, Edgeworin has been shown to protect mesangial cells against oxidative stress and accumulation of extracellular matrix induced by high glucose, suggesting potential therapeutic applications in conditions like diabetic nephropathy .

Action Environment

The efficacy and stability of Edgeworin, like many other compounds, can be influenced by various environmental factors . These can include physical factors like temperature and pH, biological factors such as the presence of other molecules or cells, and even broader socio-economic and cultural factors. Understanding these influences is crucial for optimizing the use of Edgeworin in different therapeutic contexts.

Safety and Hazards

Propriétés

IUPAC Name |

7-hydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O6/c19-12-4-1-11-7-16(18(21)24-14(11)8-12)22-13-5-2-10-3-6-17(20)23-15(10)9-13/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLKKLCKMRDNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C=C(C=C4)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edgeworin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Chloropyridin-3-yl)amino]-2-methylpropanenitrile](/img/structure/B171379.png)